6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is a complex heterocyclic compound that features a pyrimidine core substituted with hydroxy and carboxamide groups, and an imidazo[2,1-b]thiazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the imidazo[2,1-b]thiazole ring through cyclization reactions involving thiazole and imidazole derivatives . The pyrimidine core is then constructed via condensation reactions with appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, a three-reactor multistage system can be employed, where intermediate compounds are synthesized and processed without isolation . This method ensures high purity and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core, such as 5-fluorouracil, are widely used in medicinal chemistry.
Uniqueness
6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications further enhances its versatility in research and development .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-14-7-12(17-9-18-14)15(23)19-11-4-2-1-3-10(11)13-8-21-5-6-24-16(21)20-13/h1-9H,(H,19,23)(H,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVGBJPDRZQNJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC(=O)NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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